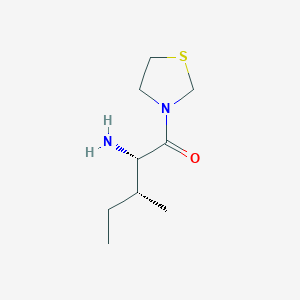![molecular formula C10H12N4OS3 B14055199 Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Vorbereitungsmethoden
The synthesis of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrimidine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives, followed by the annulation of the thiazole heterocycle . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can be compared to other thiazolo[5,4-d]pyrimidine derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of a methoxy group and a carbonimidodithioate moiety in this compound sets it apart from other related compounds .
Eigenschaften
Molekularformel |
C10H12N4OS3 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(7-methoxy-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N4OS3/c1-5-11-7(15-2)6-8(12-5)18-9(13-6)14-10(16-3)17-4/h1-4H3 |
InChI-Schlüssel |
IWZSFFYAXNHSIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)SC(=N2)N=C(SC)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















